(4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Lipophilicity Drug-likeness Fragment-based drug discovery

(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic heterocyclic building block featuring a piperidine core simultaneously functionalized with a pyridin-4-yloxy ether at the 4-position and a tetrahydro-2H-pyran-4-yl carbonyl amide at the nitrogen. With molecular formula C16H22N2O3 and molecular weight 290.36 g/mol, the compound satisfies Lipinski's Rule of Five (MW.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034470-82-9
Cat. No. B2404629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS2034470-82-9
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOCC3
InChIInChI=1S/C16H22N2O3/c19-16(13-5-11-20-12-6-13)18-9-3-15(4-10-18)21-14-1-7-17-8-2-14/h1-2,7-8,13,15H,3-6,9-12H2
InChIKeyHKKVMFFVUCMVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2034470-82-9): Structural Baseline and Procurement Context


(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic heterocyclic building block featuring a piperidine core simultaneously functionalized with a pyridin-4-yloxy ether at the 4-position and a tetrahydro-2H-pyran-4-yl carbonyl amide at the nitrogen. With molecular formula C16H22N2O3 and molecular weight 290.36 g/mol, the compound satisfies Lipinski's Rule of Five (MW <500, clogP 1.77, HBD 1, HBA 5) and the more stringent Rule of Three for fragment-based screening [1]. The compound is catalogued in the European Chemical Biology Database (ECBD) as entry EOS10367, where it has undergone at least one primary screening assay [1]. Typical commercial purity is ≥95%.

Why In-Class Pyridyloxy-Piperidine Analogs Cannot Be Interchanged with CAS 2034470-82-9


Compounds within the pyridin-4-yloxy-piperidine class span a wide range of lipophilicity, hydrogen-bonding capacity, and metabolic liability depending on the N-substituent. Replacing the tetrahydropyran (THP) amide of the target compound with a tetrahydrofuran (THF) amide—the single most atom-economical substitution—shifts the computed logP from 1.77 to -0.02, a nearly 60-fold difference in partition coefficient [1][2]. Similarly, exchanging the amide linker for a carbamate (CAS 2034471-00-4) alters hydrolytic stability and introduces an additional hydrogen-bond acceptor, potentially affecting both pharmacokinetics and target engagement . Even the unadorned 4-(pyridin-4-yloxy)piperidine core (CAS 224178-65-8) lacks the THP-carbonyl moiety entirely, reducing molecular weight by over 110 Da and eliminating a key pharmacophoric element found in several kinase-targeted probes . These quantitative physicochemical divergences mean that generic analog substitution cannot preserve SAR continuity without empirical re-validation.

Quantitative Differentiation Evidence for (4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone vs. Closest Analogs


Lipophilicity (clogP) of CAS 2034470-82-9 vs. Tetrahydrofuran Amide Analog

The tetrahydropyran amide target compound exhibits a computed clogP of 1.77, placing it in the moderately lipophilic range suitable for both oral absorption and CNS penetration. The closest commercially available analog—4-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine, where the six-membered THP is replaced by a five-membered tetrahydrofuran—has a measured logP of -0.02 [1][2]. This 1.79 log unit difference translates to a ~62-fold higher octanol/water partition coefficient for the target compound, fundamentally altering membrane permeability predictions.

Lipophilicity Drug-likeness Fragment-based drug discovery

Polar Surface Area (TPSA) Comparison: Target vs. THF Analog

The target compound possesses a topological polar surface area (TPSA) of 62.40 Ų, compared to 52 Ų for the tetrahydrofuran analog [1][2]. Both values fall below the commonly cited 90 Ų threshold for blood-brain barrier penetration and the 140 Ų limit for oral absorption, but the 10.4 Ų difference—attributable to the additional oxygen in the six-membered THP ring—confers meaningfully distinct hydrogen-bonding character.

TPSA Oral bioavailability Blood-brain barrier penetration

Hydrogen-Bond Acceptor Count: Target Amide vs. Carbamate Analog

The target compound features 5 hydrogen-bond acceptors (HBA) arising from the amide carbonyl, the pyridine nitrogen, the piperidine ether oxygen, and two oxygens in the tetrahydropyran ring. Its closest carbamate analog, tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS 2034471-00-4), contains 6 HBA due to the additional carbamate oxygen [1]. Moreover, the carbamate functional group is generally more susceptible to esterase-mediated hydrolysis than the corresponding amide, conferring a distinct metabolic stability profile .

Hydrogen bonding Metabolic stability Linker chemistry

GPR35 Antagonism Screening: Selective Inactivity Profile

In a primary screening assay deposited in the ECBD, the target compound was tested for GPR35 (G-protein coupled receptor 35) antagonism and found to be inactive [1]. This contrasts with several known pyridyl-piperidine derivatives that exhibit GPR35 modulatory activity. The confirmed lack of activity at this orphan GPCR—a target implicated in inflammatory and metabolic disorders—provides a selectivity filtering data point that is absent for most commercially available analogs in this scaffold class.

GPR35 Orphan GPCR Selectivity screening Off-target profiling

Lipinski and Rule-of-Three Compliance for Fragment-Based Screening Suitability

The target compound satisfies both Lipinski's Rule of Five (MW 290.36, clogP 1.77, HBD 1, HBA 5) and the more stringent Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3—though HBA at 5 is a minor exceedance of the HBA=3 guideline) [1]. In contrast, the prototypical 4-(pyridin-4-yloxy)piperidine core (CAS 224178-65-8, MW 178.23) lacks the THP-carbonyl extension entirely, making it a 'minimal fragment' rather than a 'decorated fragment,' while SB202190 (MW 331.34, clogP >3) exceeds Rule-of-Three limits . This positions the target compound uniquely as a fragment-like probe with sufficient functionalization for SAR expansion without exceeding lead-likeness thresholds.

Fragment-based drug discovery Rule of Three Lead-likeness

Amide vs. Carbamate Linker: Differential Metabolic Stability and Synthetic Tractability

The target compound employs a direct amide bond (piperidine-N–C(=O)–THP), whereas the closest registered analog, tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS 2034471-00-4), utilizes a carbamate linker (piperidine-N–C(=O)–O–THP) [1]. Amide bonds are generally 10² to 10³-fold more resistant to hydrolytic degradation than carbamates under physiological conditions, and the amide nitrogen in the target compound lacks the additional oxygen that contributes to metabolic soft-spot identification. Furthermore, the amide carbonyl provides a distinct chemical handle for late-stage functionalization (e.g., reduction to amine, thioamide formation, or α-alkylation) that is not equivalently accessible in the carbamate series.

Linker chemistry Metabolic stability Synthetic accessibility SAR expansion

Optimal Research and Procurement Application Scenarios for CAS 2034470-82-9


Fragment-Based Lead Discovery Requiring Moderate Lipophilicity and Pre-Validated Selectivity

The compound's clogP of 1.77 and TPSA of 62.40 Ų position it favorably for fragment-based screening campaigns targeting moderately lipophilic binding pockets, such as kinase ATP sites or GPCR orthosteric domains [1]. The documented inactivity at GPR35 provides a pre-existing selectivity data point, allowing screening cascades to eliminate this orphan receptor as a confounding hit without additional resource expenditure [1]. Compared to the more hydrophilic THF analog (logP -0.02), this compound is more suitable for targets where some degree of hydrophobic complementarity is anticipated [2].

Amide-Linked Probe Design for Extended-Duration Cellular and In Vivo Studies

The amide linkage joining the piperidine and tetrahydropyran moieties confers hydrolytic stability exceeding that of the corresponding carbamate analog (CAS 2034471-00-4) by at least two orders of magnitude [1]. This makes the compound the preferred scaffold for generating chemical probes intended for long-incubation cellular assays (>24 hours), in vivo pharmacokinetic profiling, or any experimental paradigm where linker integrity over time is critical to data interpretability .

Scaffold Elaboration via Amide-Directed Chemistry in Parallel Synthesis Libraries

The tertiary amide in the target compound offers distinct synthetic tractability for library construction: it can serve as a directing group for C–H functionalization of the piperidine ring, be reduced to a tertiary amine to modulate basicity, or be converted to a thioamide for altered hydrogen-bonding properties [1]. These diversification routes are not equivalently available in the carbamate series or in the unsubstituted core scaffold (CAS 224178-65-8), making this compound a strategically versatile entry point for parallel synthesis efforts .

Control Compound for GPR35 Counter-Screening Panels

The confirmed 'inactive' classification in the GPR35 antagonism primary assay—deposited in the ECBD [1]—makes this compound a useful negative control for laboratories assembling GPR35 selectivity panels. Researchers investigating pyridinyl-piperidine chemotypes for GPCR modulation can use this compound to establish baseline signal in GPR35 assays, distinguishing target-specific pharmacology from scaffold-driven assay interference [1].

Quote Request

Request a Quote for (4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.